molecular formula C15H20N8O13P2 B12341751 Adenosine 5'-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P',5''-ester (9CI)

Adenosine 5'-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P',5''-ester (9CI)

Cat. No.: B12341751
M. Wt: 582.31 g/mol
InChI Key: VZJBHZHVGJAQMW-UHFFFAOYSA-N
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Description

Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) is a complex organic compound with the molecular formula C15H20N8O13P2 and a molecular weight of 582.3126 This compound is a derivative of adenosine diphosphate (ADP) and features an azido group at the 8-position of the adenine ring

Properties

Molecular Formula

C15H20N8O13P2

Molecular Weight

582.31 g/mol

IUPAC Name

(3-azido-13,14,22,23-tetrahydroxy-18-oxo-17,19,24,25-tetraoxa-2,4,7,9,11-pentaza-18λ5-phosphapentacyclo[19.2.1.112,15.02,6.05,10]pentacosa-3,5(10),6,8-tetraen-18-yl) dihydrogen phosphate

InChI

InChI=1S/C15H20N8O13P2/c16-22-21-15-19-6-11-17-3-18-12(6)23(15)14-10(27)8(25)5(35-14)2-33-38(31,36-37(28,29)30)32-1-4-7(24)9(26)13(20-11)34-4/h3-5,7-10,13-14,24-27H,1-2H2,(H,17,18,20)(H2,28,29,30)

InChI Key

VZJBHZHVGJAQMW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)NC3=C4C(=NC=N3)N(C5C(C(C(O5)COP(=O)(O1)OP(=O)(O)O)O)O)C(=N4)N=[N+]=[N-])O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) typically involves multiple steps, starting from adenosine. The azido group is introduced through a nucleophilic substitution reaction, where an appropriate azide source reacts with a halogenated precursor of adenosine. The reaction conditions often require the use of polar aprotic solvents and may be catalyzed by transition metals to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to ensure consistency and reproducibility in the final product .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield amine derivatives, while oxidation can produce nitro compounds .

Scientific Research Applications

Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleotide analogs.

    Biology: Employed in studies of enzyme mechanisms, particularly those involving nucleotide-binding proteins.

    Medicine: Investigated for its potential therapeutic applications, including as a probe for studying cellular processes and as a potential drug candidate.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) involves its interaction with specific molecular targets, such as nucleotide-binding proteins and enzymes. The azido group can participate in click chemistry reactions, allowing for the labeling and tracking of biomolecules. The compound can also act as a competitive inhibitor or substrate for certain enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 5’-(trihydrogen diphosphate), 8-azido-1-beta-D-ribofuranosyl-, intramol. P’,5’'-ester (9CI) is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for use in click chemistry. This makes it particularly valuable for biochemical research and applications that require specific labeling and tracking of biomolecules .

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